2-Azabicyclo[3.1.0]hexan-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride typically involves the construction of the bicyclic ring system through cyclization reactions. One common method is the intramolecular cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations. A key synthetic step in such processes is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts such as palladium and titanium, as well as oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions can yield various 3-azabicyclo[3.1.0]hexane derivatives .
Scientific Research Applications
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
2-Azabicyclo[3.2.1]octane: This compound has a different ring size but also features a nitrogen atom within its structure, making it useful in drug discovery.
The uniqueness of this compound lies in its specific ring system and the potential for diverse functionalization, which allows for a wide range of applications in various scientific fields .
Properties
Molecular Formula |
C5H8ClNO |
---|---|
Molecular Weight |
133.57 g/mol |
IUPAC Name |
2-azabicyclo[3.1.0]hexan-4-one;hydrochloride |
InChI |
InChI=1S/C5H7NO.ClH/c7-5-2-6-4-1-3(4)5;/h3-4,6H,1-2H2;1H |
InChI Key |
MEHSVIOEFJWCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1NCC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.